Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
Description
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-based heterocyclic compound featuring a 2-isopropylphenyl substituent at the 1-position, a methyl group at the 2-position, and dimethyl ester groups at the 3- and 4-positions of the pyrrole ring.
- Molecular Formula: Likely C₁₈H₂₁NO₄ (derived by comparing substituents in analogs).
- Key Features: The 2-isopropylphenyl group introduces steric bulk and weak electron-donating effects due to the isopropyl substituent. Methyl esters at positions 3 and 4 enhance solubility in organic solvents.
Properties
CAS No. |
853319-14-9 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
dimethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-11(2)13-8-6-7-9-15(13)19-10-14(17(20)22-4)16(12(19)3)18(21)23-5/h6-11H,1-5H3 |
InChI Key |
QKGDYFLHBUZHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC=C2C(C)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in toluene. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
The pyrrole core participates in dipolar cycloadditions, particularly with electron-deficient alkynes. In a study involving sydnones and dimethyl acetylenedicarboxylate (DMAD), a formal [3+2] cycloaddition yielded pyrazole derivatives . For example:
Reaction Scheme
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate + DMAD → Pyrazole derivative (via bicyclic intermediate)
Key Data
| Parameter | Value |
|---|---|
| Yield | 82–94% |
| Mechanism | Bicyclic intermediate formation |
| Byproduct | CO₂ elimination |
The reaction proceeds through a bicyclic intermediate (7 ), followed by aromatization and CO₂ elimination .
Ester Group Reactivity
The dimethyl ester moieties undergo hydrolysis and transesterification under basic or acidic conditions. In related pyrrole dicarboxylates, selective mono-ester hydrolysis has been achieved using potassium carbonate in methanol/water :
Example Reaction
Dimethyl ester → Mono-methyl ester + Methanol
Conditions
Metal-Catalyzed Cyclizations
Gold(III) chloride catalyzes cyclization of propargylated pyrrole derivatives to form fused heterocycles. For instance:
Reaction Pathway
Propargylated pyrrole → AuCl₃ (3 mol%) → Pyrrolo[2,1-c] oxazin-1-one
Representative Data
| Compound | Yield | m.p. (°C) |
|---|---|---|
| 6,7-Dibromo-3-methyl | 42% | 187–190 |
| 3-Methylene derivative | 95% | 149–152 |
This method enables access to structurally complex heterocycles with potential pharmacological relevance .
Halogenation and Functionalization
Bromination at the pyrrole ring has been reported for analogous compounds. For example, dibromination of 4,5-positions occurs under mild conditions, preserving ester functionality :
Conditions
-
Reagent: Bromine (1.1 equiv)
-
Solvent: Chloroform
-
Temperature: 0°C → RT
Comparative Reactivity Table
The compound’s reactivity is dominated by its pyrrole ring’s electron-rich nature and the versatility of its ester groups. Further studies on enantioselective transformations and biological target engagement are warranted to expand its synthetic utility.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate. Research has shown that compounds with similar structures exhibit significant activity against various bacterial and fungal pathogens. For instance, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities, demonstrating promising results against specific strains .
Pain Management
The compound has been investigated for its analgesic properties. Pyrrole derivatives have been found to affect norepinephrine and serotonin receptors, which are critical in pain modulation. This suggests potential therapeutic uses in pain management protocols, particularly for chronic pain conditions .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. A related compound demonstrated efficacy in treating Aspergillus fumigatus infections in animal models, highlighting the potential for developing antifungal medications based on this chemical structure .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrrole-3,4-dicarboxylate core but differ in aryl substituents, leading to variations in electronic, steric, and biological properties:
Table 1: Structural and Molecular Comparison
Key Observations:
The methoxy group in the 2-methoxyphenyl analog () donates electron density via resonance, increasing polarity and aqueous solubility. The isopropyl group in the target compound provides steric hindrance, which may reduce reactivity or hinder interactions with biological targets.
Steric and Solubility Considerations :
- The bulkier isopropyl group in the target compound could impede crystallization, as seen in other sterically hindered analogs (e.g., reports m.p. 94–95°C for less bulky dioxolane derivatives).
- Methoxy-containing analogs () may exhibit better solubility in protic solvents compared to chloro- or isopropyl-substituted derivatives.
For example, hydroxyphenyl-substituted dioxolanes showed MIC values of 4.8–5000 µg/mL against bacterial and fungal strains .
Biological Activity
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrole core, which is known for various biological activities. The molecular formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of carboxylate groups and aromatic rings.
Antifungal Activity
Research has indicated that pyrrole derivatives exhibit antifungal properties. For instance, a closely related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal activity against Aspergillus fumigatus. In vivo studies showed that treatment with this compound increased survival rates in infected mice by 60% at a dosage of 200 mg/kg body weight, indicating a promising therapeutic potential against fungal infections .
Table 1: Antifungal Efficacy of Pyrrole Derivatives
| Compound Name | Dosage (mg/kg) | Survival Rate (%) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate | 200 | 60 |
Cytotoxicity
In terms of cytotoxicity, the aforementioned pyrrole derivative was found to be non-toxic to RAW264.7 cells up to concentrations of 312.5 μg/ml. In contrast, the conventional antifungal agent amphotericin B exhibited toxicity at much lower concentrations (37.5 μg/ml) . This suggests that compounds like this compound may offer a safer alternative in antifungal therapies.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrrole ring contributes to its interaction with fungal cell membranes or metabolic pathways essential for fungal survival.
Case Studies and Research Findings
Several studies have been conducted on related pyrrole compounds to elucidate their biological activities:
- Study on Antifungal Properties : A study evaluated the efficacy of various pyrrole derivatives against fungal strains and found that modifications in the chemical structure significantly influenced their antifungal potency .
- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of pyrrole derivatives on human cell lines, revealing that certain modifications could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
Q & A
Q. How can cross-disciplinary methodologies (e.g., materials science, environmental chemistry) enhance research on this compound’s applications?
- Methodological Answer : Integrate powder technology (e.g., spray drying) to formulate stable solid dispersions for catalytic applications. Collaborate with atmospheric chemists to model aerosol formation potential. Use combinatorial libraries to screen for novel co-catalysts in renewable fuel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
